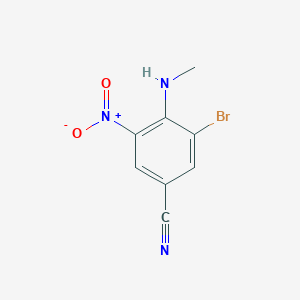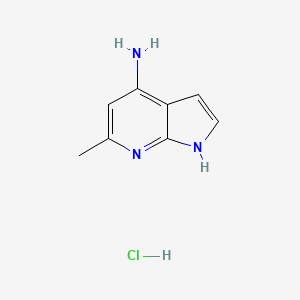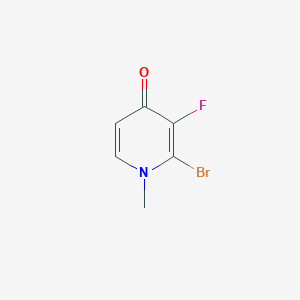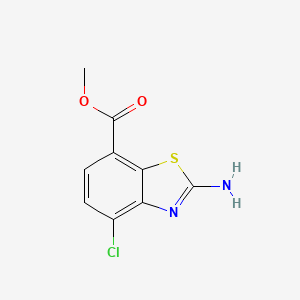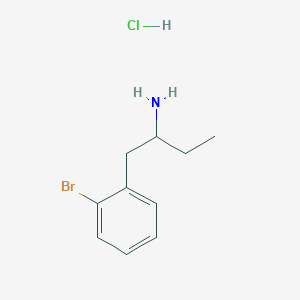
1-(2-Bromophenyl)butan-2-amine hydrochloride
Overview
Description
1-(2-Bromophenyl)butan-2-amine hydrochloride is a chemical compound with the CAS Number: 1379944-29-2 . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride . It is a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 1-(2-Bromophenyl)butan-2-amine hydrochloride is 1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)butan-2-amine hydrochloride is a powder . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride .Scientific Research Applications
Synthesis of Benzimidazoles and Thienoimidazoles
The compound has been utilized in the synthesis of 1-substituted benzimidazoles and thieno[2,3-d]imidazoles via reactions with o-bromophenyl isocyanide under CuI catalysis. These heterocycles are of significant interest due to their pharmacological properties. The process demonstrates moderate to good yields, highlighting the compound's role in constructing complex nitrogen-containing heterocycles (Lygin & Meijere, 2009).
Novel Safety-Catch Amine Protection
The development of the 9-(4-bromophenyl)-9-fluorenyl group as a novel safety-catch amine protecting strategy illustrates another application. This approach enables the selective activation and removal of the protecting group under mild conditions, offering a versatile tool for synthetic chemistry involving amines (Surprenant & Lubell, 2006).
Synthesis of α-Amino Phosphonates
Butyldimethyl(1-phenylethyl)ammonium bromide catalysis has been employed for the synthesis of α-amino phosphonates from aldehydes, aromatic amines, and trimethylphosphite. This method provides an efficient route to α-amino phosphonates, which are valuable in medicinal chemistry (Reddy et al., 2005).
Enzymatic Strategies for Synthesis
Enzymatic strategies have been explored for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, demonstrating the compound's utility in the production of chiral amines. This approach highlights the versatility of biocatalysis in synthesizing complex molecules with high selectivity and under mild conditions (Mourelle-Insua et al., 2016).
CO2 Capture
The compound has also found applications in environmental chemistry, particularly in CO2 capture. A task-specific ionic liquid derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide demonstrates the compound's potential in developing new materials for gas sequestration. This application underscores the role of chemical synthesis in addressing environmental challenges (Bates et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDAHWLRQANFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



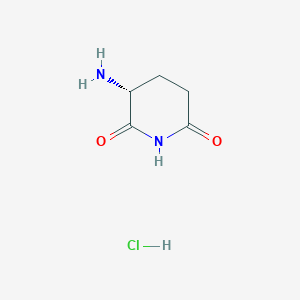
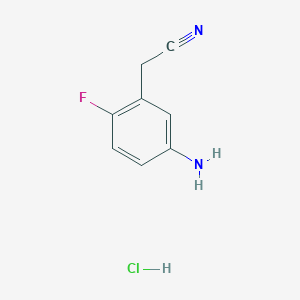



![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

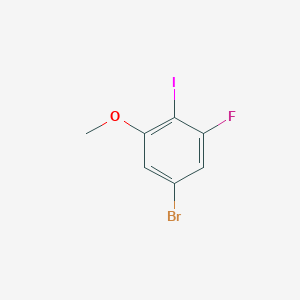
![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)
